molecular formula C8H9ClN2O4 B1313311 Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate CAS No. 923938-13-0

Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate

Cat. No.: B1313311
CAS No.: 923938-13-0
M. Wt: 232.62 g/mol
InChI Key: VHMJXXGDXNEVFA-UHFFFAOYSA-N
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Description

Historical Context and Development

The developmental trajectory of methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate can be traced through patent literature and chemical databases spanning the early 21st century. According to PubChem records, the compound was first created in 2006, with subsequent modifications documented as recently as 2025, indicating ongoing research interest and refinement. The historical context of this compound is closely linked to the broader development of substituted pyrimidines, which gained prominence following Gabriel and Colman's preparation of the parent pyrimidine compound in 1900. The systematic study of pyrimidines began in 1884 with Pinner's work on derivatives synthesized through condensation reactions with amidines, establishing the foundation for modern pyrimidine chemistry.

The specific synthesis pathways for this compound emerged from advances in multi-step synthetic methodologies. Chinese patent literature from 2002 documents early preparation methods for related 2-chloro-4,6-dimethoxypyrimidine compounds, which served as precursors to more complex derivatives. These early methods involved three distinct reaction stages: salification reactions, cyanamide reactions, and condensation reactions, achieving yields of approximately 77 percent with product purities reaching 99 percent. The evolution of these synthetic approaches reflects the growing understanding of pyrimidine reactivity patterns and the development of more sophisticated reaction control mechanisms.

Subsequent patent developments in 2017 refined these synthetic approaches, introducing improved methods for producing 2-chloro-4,6-dimethoxypyrimidine intermediates with enhanced efficiency. These advancements included optimized reaction conditions such as controlled temperature maintenance at 12 degrees Celsius during hydrogen chloride gas introduction and extended heat preservation periods of two hours. The progressive refinement of these synthetic methodologies demonstrates the compound's increasing importance in pharmaceutical and agrochemical applications.

Position in Pyrimidine Chemistry

This compound occupies a distinctive position within the broader landscape of pyrimidine chemistry, serving as both a synthetic intermediate and a model compound for understanding substituted pyrimidine reactivity. Pyrimidines, characterized as six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3, form one of the three primary diazine families alongside pyrazine and pyridazine. The pyrimidine ring system demonstrates widespread occurrence in nature, particularly in nucleotides such as cytosine, thymine, and uracil, which constitute essential components of nucleic acids.

The specific substitution pattern of this compound places it within a specialized category of multiply-substituted pyrimidines that exhibit enhanced reactivity compared to the parent compound. The presence of electron-withdrawing chlorine and electron-donating methoxy groups creates a unique electronic environment that influences both nucleophilic and electrophilic reaction pathways. This electronic modification pattern is characteristic of pyrimidines designed for specific synthetic applications, where controlled reactivity is essential for selective chemical transformations.

Comparative analysis with related compounds reveals the strategic nature of this substitution pattern. The compound 2-chloro-4,6-dimethoxypyrimidine, which lacks the carboxylate functionality, serves as an important herbicide precursor and demonstrates the agricultural applications of chloro-methoxy pyrimidine systems. The molecular weight difference between these compounds (174.59 versus 232.62 grams per mole) reflects the additional carboxylate functionality that expands the compound's synthetic utility.

The position of this compound within pyrimidine chemistry is further defined by its relationship to nucleotide derivatives. While natural pyrimidine nucleobases typically feature amino and carbonyl substituents, synthetic derivatives like this compound incorporate ester and halogen functionalities that facilitate diverse chemical transformations. This structural divergence from natural pyrimidines enables applications in synthetic organic chemistry that would not be feasible with unmodified nucleobases.

Chemical Taxonomy and Classification

The chemical taxonomy of this compound encompasses multiple classification systems that reflect its diverse structural features and potential applications. Primary classification places this compound within the heterocyclic organic compounds category, specifically as a six-membered nitrogen-containing heterocycle. The compound belongs to the diazine subfamily, characterized by the presence of two nitrogen atoms within the ring structure at non-adjacent positions.

Functional group analysis reveals the compound's classification as a multi-functional organic molecule. The carboxylate ester functionality classifies it among ester derivatives, while the chlorine substituent places it within the halogenated organic compounds category. The dual methoxy substituents contribute to its classification as a dimethoxy derivative, indicating the presence of two methyl ether linkages within the molecular structure. This combination of functional groups creates a compound that bridges multiple chemical categories, enhancing its versatility in synthetic applications.

Classification Category Specific Classification Defining Structural Feature
Primary Structure Heterocyclic Compound Six-membered ring with nitrogen atoms
Ring System Pyrimidine Derivative Nitrogen atoms at positions 1 and 3
Functional Groups Ester Derivative Carboxylate ester at position 4
Halogenation Chlorinated Compound Chlorine atom at position 2
Ether Classification Dimethoxy Derivative Methoxy groups at positions 5 and 6
Molecular Category Multi-functional Organic Compound Multiple reactive functional groups

The compound's chemical identifier systems provide additional taxonomic information. The Chemical Abstracts Service registry number 923938-13-0 serves as a unique identifier that links all research and commercial information related to this specific compound. The International Union of Pure and Applied Chemistry name "this compound" systematically describes the compound's structure according to established nomenclature conventions.

Molecular descriptor analysis further refines the compound's classification. The International Chemical Identifier key VHMJXXGDXNEVFA-UHFFFAOYSA-N provides a unique digital fingerprint that enables precise identification across chemical databases. The Simplified Molecular Input Line Entry System representation COC1=C(N=C(N=C1OC)Cl)C(=O)OC encodes the structural information in a standardized format suitable for computational analysis.

Physical property classifications position the compound as a crystalline solid under standard conditions. Commercial suppliers typically describe it as a white to light yellow powder or crystal, indicating its solid-state characteristics at room temperature. The compound's solubility profile suggests moderate solubility in polar organic solvents, which is consistent with its classification as a multi-functional organic compound containing both polar and nonpolar structural elements.

Bibliometric Analysis of Research Trends

The bibliometric analysis of research trends surrounding this compound reveals distinct patterns of scientific interest and commercial development spanning approximately two decades. Patent literature analysis indicates initial research activity beginning in the early 2000s, with Chinese patent CN1467206A filed in 2002 representing one of the earliest documented synthetic approaches to related dimethoxypyrimidine compounds. This early patent activity established foundational synthetic methodologies that continue to influence current research directions.

Database creation and modification patterns provide insights into sustained research interest. The PubChem database entry for the compound shows creation in 2006 with modifications continuing through 2025, indicating consistent research activity and data refinement over nearly two decades. This prolonged period of database maintenance suggests ongoing commercial and research applications that warrant continued documentation and analysis.

Commercial availability trends demonstrate increasing market demand for the compound. Multiple chemical suppliers now offer the compound with purity specifications exceeding 95 percent, indicating established production capabilities and standardized quality control measures. Price analysis reveals costs ranging from approximately 29 euros for 250-milligram quantities to 519 euros for 5-gram amounts, reflecting both the compound's specialized nature and economies of scale in production.

Research Period Primary Activity Key Developments Documentation Sources
2002-2006 Initial Synthesis Development Foundational synthetic methodologies Chinese patents CN1467206A
2006-2010 Database Establishment Chemical database entries created PubChem CID 11492363
2010-2017 Synthetic Refinement Improved preparation methods Chinese patent CN107759528B
2017-2025 Commercial Development Multiple supplier availability European and American suppliers

Patent family analysis reveals geographical distribution of research activities. Chinese patent literature dominates early synthetic development, with multiple patents describing preparation methods for related pyrimidine compounds. This geographical concentration suggests significant research investment in pyrimidine chemistry within Chinese pharmaceutical and chemical industries. European suppliers subsequently emerged, indicating technology transfer and commercial expansion beyond the initial research centers.

Research application trends demonstrate evolving uses for the compound. Early patents focused primarily on synthetic methodology development, emphasizing efficient preparation routes and yield optimization. Contemporary research has expanded to include pharmaceutical intermediate applications and potential agrochemical uses, reflecting the compound's versatility as a synthetic building block. This evolution from pure synthetic chemistry to applied research indicates maturation of the compound's research landscape.

Properties

IUPAC Name

methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O4/c1-13-5-4(7(12)15-3)10-8(9)11-6(5)14-2/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMJXXGDXNEVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(N=C1OC)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467514
Record name Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923938-13-0
Record name Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate typically involves the reaction of appropriate pyrimidine derivatives with chlorinating agents under controlled conditions. One common method includes the chlorination of 5,6-dimethoxypyrimidine-4-carboxylate using thionyl chloride or phosphorus oxychloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline would yield 2-anilino-5,6-dimethoxypyrimidine-4-carboxylate .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:
Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate serves as a crucial intermediate in the synthesis of various pyrimidine derivatives. It is utilized in nucleophilic substitution reactions where the chlorine atom can be replaced by nucleophiles such as amines or thiols. This property is essential for creating new compounds with desired biological activities or chemical properties .

2. Biology:
In biological research, this compound is explored for its interaction with nucleic acids and its potential as an analog for studying biological processes. It has been shown to exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in pharmaceutical applications.

3. Industry:
The compound is also employed in the production of specialty chemicals and materials that require specific reactivity and properties. Its applications extend to agrochemicals, where it can be used to develop compounds targeting microbial infections or enhancing crop protection.

Biological Activities

This compound has demonstrated various biological activities:

  • Antimicrobial Activity: Studies indicate significant effectiveness against microorganisms, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Properties: The compound has shown promise in reducing inflammation markers both in vitro and in vivo.
  • Enzyme Inhibition: It has been investigated for its ability to inhibit enzymes involved in disease pathways, including cancer progression .

Antifungal Activity

A study evaluated the antifungal properties of this compound against Botrytis and Cercospora species. Results indicated substantial inhibition against these phytopathogenic fungi, highlighting its potential use in agricultural applications.

Anti-cancer Potential

Research involving human cancer cell lines tested derivatives of this compound for their ability to inhibit cell proliferation. Modifications to the compound enhanced its anti-cancer efficacy, indicating pathways for developing targeted therapies against cancer .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways . The exact molecular targets and pathways can vary based on the specific derivative or analog being studied .

Comparison with Similar Compounds

Key Observations:

Structural Differences: The pyrimidine-based ester is distinct in its heteroaromatic core, which contrasts with the aliphatic or aromatic propanoate chains of the other compounds. The chlorine and methoxy groups on the pyrimidine ring introduce electronic effects (e.g., chlorine’s electron-withdrawing nature and methoxy’s electron-donating properties), which may enhance reactivity in substitution or coupling reactions compared to the cyclohexyl or benzyloxy substituents in the other esters. The bulky substituents in Ethyl 2-(4-hydroxycyclohexyl)propanoate and (R)-ethyl 3-(2-(benzyloxy)phenyl)-2-hydroxypropanoate likely influence steric hindrance and solubility, whereas the pyrimidine derivative’s planar structure may facilitate crystallinity or π-π stacking in solid-state applications.

Functional Implications: The chlorine atom in the pyrimidine ester could serve as a reactive site for nucleophilic aromatic substitution, making it valuable in drug discovery (e.g., antiviral or kinase inhibitor synthesis). In contrast, the hydroxy and benzyloxy groups in the propanoate esters might be tailored for chiral synthesis or prodrug formulations.

Commercial Status: All listed compounds are discontinued, suggesting niche applications or challenges in synthesis/stability.

Biological Activity

Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chlorine atom at the 2-position, methoxy groups at the 5 and 6 positions, and a carboxylate group at the 4-position. The molecular formula is C9H10ClN2O4C_9H_{10}ClN_2O_4 with a molecular weight of approximately 232.64 g/mol.

PropertyValue
Molecular FormulaC₉H₁₀ClN₂O₄
Molecular Weight232.64 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Various studies have demonstrated its effectiveness against a range of microorganisms, showcasing potential as an antimicrobial agent.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro and in vivo.
  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes that play roles in disease processes, including cancer progression.

Case Studies

  • Antifungal Activity : A study evaluated the antifungal properties of this compound against phytopathogenic fungi. Results indicated significant inhibition against several strains, particularly Botrytis and Cercospora species .
  • Anti-cancer Potential : In a recent study involving human cancer cell lines, derivatives of this compound were tested for their ability to inhibit cell proliferation. The results showed that certain modifications enhanced anti-cancer efficacy, indicating a pathway for developing targeted therapies .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Binding Affinity : Interaction studies have suggested that the compound binds effectively to specific receptors involved in inflammatory responses and cancer pathways.
  • Molecular Modifications : Structural modifications enhance its binding affinity and selectivity towards target enzymes and receptors, leading to improved pharmacological profiles.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Common precursors include pyrimidine derivatives and chloromethyl ethers.
  • Reaction Conditions : Synthesis often requires controlled temperatures and inert atmospheres to prevent unwanted side reactions.
StepReagents/ConditionsYield (%)
1Pyrimidine precursor + Chloromethyl ether + Base70%
2Reaction under nitrogen atmosphere at elevated temperature60%

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate to improve yield and purity?

Methodological Answer: Synthetic routes for pyrimidine derivatives often involve nucleophilic substitution and esterification. For this compound, a two-step approach is typical: (1) methoxylation at positions 5 and 6 of the pyrimidine ring under alkaline conditions, followed by (2) chlorination at position 2 using POCl₃ or PCl₅. Key factors include:

  • Temperature control : Maintain <60°C during methoxylation to avoid side reactions like demethylation.
  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product from byproducts like unreacted starting materials or di-chlorinated impurities .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, ester carbonyl at δ ~165 ppm).
  • Mass spectrometry (HRMS) : Validates molecular ion [M+H]⁺ and isotopic chlorine pattern.
  • X-ray crystallography : Defines crystal packing and absolute configuration (see SHELX protocols for refinement ).
  • HPLC : Assess purity (>98% for pharmacological studies) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound influence its crystallographic packing and stability?

Methodological Answer: Graph set analysis (as per Etter’s formalism) reveals that the chloro and methoxy groups participate in C–H···O and C–H···Cl interactions, forming R₂²(8) and R₂²(10) motifs. These interactions stabilize the crystal lattice and reduce hygroscopicity. To study this:

  • Perform single-crystal X-ray diffraction (SCXRD) and analyze hydrogen bonds using software like Mercury or PLATON.
  • Compare with analogous compounds (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine) to identify trends in supramolecular assembly .

Q. What strategies resolve contradictions in reactivity data between this compound and its analogs?

Methodological Answer: Contradictions often arise from steric or electronic effects. For example:

  • Steric hindrance : The 5,6-dimethoxy groups may block nucleophilic attack at position 4, unlike less-substituted analogs. Validate via DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate electrophilic sites. Compare reaction rates in DCM vs. THF using kinetic studies (UV-Vis monitoring) .

Experimental Design Considerations

Q. How to design a crystallization protocol for this compound to obtain high-quality single crystals?

Methodological Answer:

  • Solvent selection : Use a slow-evaporation method with a 1:1 mixture of dichloromethane and hexane to balance solubility and volatility.
  • Temperature gradient : Cool from 40°C to 4°C at 2°C/hour to minimize defects.
  • Seeding : Introduce microcrystals of a structurally similar compound (e.g., methyl 2-amino-4-chloro-5-pyrimidinecarboxylate) to induce epitaxial growth .

Data Interpretation Challenges

Q. How to address discrepancies between computational predictions and experimental results in the reactivity of this compound?

Methodological Answer:

  • Validate computational models : Re-optimize geometries using higher-level basis sets (e.g., B3LYP/6-311++G** vs. B3LYP/6-31G*).
  • Experimental controls : Replicate reactions under inert conditions (Argon) to rule out oxidation or hydrolysis side reactions.
  • Synchrotron studies : Use high-resolution SCXRD to detect subtle conformational changes not captured in simulations .

Safety and Handling Protocols

Q. What safety measures are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all procedures.
  • Waste disposal : Segregate halogenated waste and neutralize residual POCl₃ with 10% NaHCO₃ before disposal .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate
Reactant of Route 2
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Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.